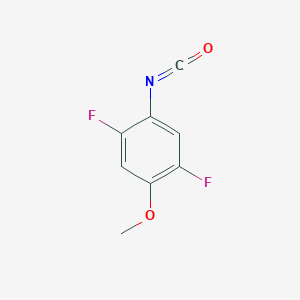

1,4-Difluoro-2-isocyanato-5-methoxybenzene

Description

1,4-Difluoro-2-isocyanato-5-methoxybenzene (CAS: 1261645-82-2) is an aromatic isocyanate derivative with a methoxy (-OCH₃) substituent at position 5 and fluorine atoms at positions 1 and 2. This compound belongs to the class of substituted benzene isocyanates, characterized by their high reactivity due to the isocyanate (-NCO) functional group.

Propriétés

IUPAC Name |

1,4-difluoro-2-isocyanato-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c1-13-8-3-5(9)7(11-4-12)2-6(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPBHFHZVDVDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-isocyanato-5-methoxybenzene typically involves the reaction of 1,4-difluoro-2-nitro-5-methoxybenzene with phosgene or a similar reagent under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate compound, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Difluoro-2-isocyanato-5-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used reagents for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.

Major Products Formed

Ureas and Carbamates: Formed through substitution reactions with amines and alcohols.

Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Applications De Recherche Scientifique

Synthesis of Polymeric Materials

One of the primary applications of 1,4-difluoro-2-isocyanato-5-methoxybenzene is in the synthesis of advanced polymeric materials. The isocyanate group allows for the formation of urethane linkages, which are crucial in creating elastomers and thermoplastic polyurethanes. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and sealants.

| Application | Description |

|---|---|

| Polyurethane Synthesis | Used as a precursor for producing flexible and rigid polyurethane foams. |

| Coatings | Provides durability and chemical resistance in protective coatings. |

| Adhesives | Enhances adhesion properties in various substrates. |

Pharmaceutical Development

The compound's unique chemical structure makes it a valuable intermediate in pharmaceutical chemistry. Its ability to introduce fluorine into organic molecules can enhance bioactivity and pharmacokinetic properties.

- Fluorinated Compounds : Fluorine substitution can improve the metabolic stability of drug candidates.

- Targeted Drug Delivery : The compound may be utilized in the development of targeted therapies through conjugation with biologically active molecules.

Agricultural Chemistry

In agricultural research, derivatives of this compound are being explored for their potential as herbicides or fungicides due to their reactive isocyanate group which can form stable bonds with biological targets.

Case Study 1: Polyurethane Foams

A study demonstrated that incorporating this compound into polyurethane formulations resulted in foams with superior mechanical strength and lower thermal conductivity compared to traditional formulations. This advancement opens avenues for energy-efficient insulation materials.

Case Study 2: Pharmaceutical Applications

Research highlighted the synthesis of fluorinated analogs of existing pharmaceuticals using this compound as a building block. The resulting compounds exhibited improved efficacy against specific cancer cell lines due to enhanced receptor binding affinity.

Mécanisme D'action

The mechanism of action of 1,4-Difluoro-2-isocyanato-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein function and signaling pathways, which may underlie its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, the listed compounds in include structurally related isocyanates, such as:

| CAS Number | Compound Name | Key Structural Features |

|---|---|---|

| 1261645-82-2 | 1,4-Difluoro-2-isocyanato-5-methoxybenzene | 1,4-difluoro, 2-isocyanato, 5-methoxy |

| 1261616-22-1 | 1,4-Difluoro-2-isocyanato-3-methoxybenzene | 1,4-difluoro, 2-isocyanato, 3-methoxy |

| 4538-37-8 | 1,4-Diisocyanatobutane | Linear aliphatic diisocyanate (4-carbon chain) |

| 7517-77-3 | 1,4-Diisocyanatocyclohexane | Cyclohexane ring with 1,4-diisocyanate groups |

Key Differences and Implications

Aromatic vs. Aliphatic Isocyanates :

- The target compound (1261645-82-2) is aromatic, whereas compounds like 1,4-diisocyanatobutane (4538-37-8) are aliphatic. Aromatic isocyanates generally exhibit higher thermal stability and slower reaction kinetics due to resonance stabilization of the -NCO group, whereas aliphatic isocyanates are more reactive in polyurethane synthesis .

In contrast, fluorine atoms (electron-withdrawing) may counterbalance this effect, creating a unique reactivity profile.

Regioisomer Comparison :

- The regioisomer 1,4-difluoro-2-isocyanato-3-methoxybenzene (1261616-22-1) differs only in the position of the methoxy group (position 3 vs. 5). This positional change could alter steric hindrance and electronic distribution, affecting its reactivity in nucleophilic addition reactions .

Cyclic vs. Linear Structures :

- Cyclohexane-based diisocyanates (e.g., 7517-77-3) are rigid and used in high-performance polymers, while linear analogs like 1,4-diisocyanatobutane are more flexible. The aromatic/fluorinated structure of the target compound may offer intermediate rigidity with enhanced chemical resistance .

Research Findings and Data Gaps

- Toxicity and Safety: No data on the toxicity or handling precautions for this compound are provided in the evidence. In contrast, aliphatic isocyanates like 1,4-diisocyanatobutane are known respiratory irritants .

- Synthetic Applications : The evidence lacks experimental data on polymerization behavior or cross-linking efficiency of the target compound compared to its analogs.

Activité Biologique

1,4-Difluoro-2-isocyanato-5-methoxybenzene (DFIMB) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DFIMB, including its mechanisms of action, possible therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

DFIMB is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an isocyanate functional group. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of DFIMB is primarily attributed to its isocyanate group, which can react with nucleophiles such as amino acids in proteins. This reactivity may lead to:

- Covalent Modifications : Formation of carbamates or ureas through reactions with amines or alcohols.

- Protein Function Alteration : Modification of protein functions and signaling pathways, potentially impacting various cellular processes.

Biological Activities

Research indicates that DFIMB exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Inflammation Modulation : Compounds with similar structures have been reported to influence inflammatory pathways, suggesting a possible role for DFIMB in anti-inflammatory therapies .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the cytotoxic effects of DFIMB on cancer cell lines demonstrated significant inhibition of cell viability at micromolar concentrations. The IC50 values were comparable to established anticancer agents, indicating its potential as an anticancer drug candidate .

- Mechanistic Insights : Further investigations revealed that DFIMB interacts with specific targets involved in cell signaling pathways, leading to altered gene expression associated with apoptosis and cell survival .

- Comparative Analysis : When compared to similar compounds such as 1,4-Difluoro-2-isocyanato-5-chlorobenzene and 1,4-Difluoro-2-isocyanato-5-nitrobenzene, DFIMB exhibited enhanced reactivity and selectivity towards certain biological targets due to the presence of the methoxy group .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.